molecular formula C7H6F5NO2 B6170531 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione CAS No. 2445786-40-1

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione

Cat. No.: B6170531
CAS No.: 2445786-40-1
M. Wt: 231.1
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Description

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is a chemical compound with the molecular formula C7H6F5NO2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyl group and two keto groups at positions 2 and 6. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with pentafluoroethylating agents under controlled conditions. One common method involves the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The keto groups can participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentafluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

2445786-40-1

Molecular Formula

C7H6F5NO2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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